Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate

Description

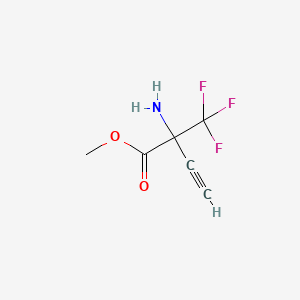

Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate is a fluorinated ester characterized by a trifluoromethyl group, an alkyne moiety, and an amino substituent at the α-carbon. Its molecular formula is C₆H₆F₃NO₂, though derivatives such as Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate (C₁₆H₁₈F₃NO₄) are also documented . The compound’s structural complexity and electron-withdrawing trifluoromethyl group make it valuable in medicinal and agrochemical research, particularly for synthesizing heterocycles or bioactive intermediates.

Properties

IUPAC Name |

methyl 2-amino-2-(trifluoromethyl)but-3-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO2/c1-3-5(10,4(11)12-2)6(7,8)9/h1H,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASRXXSJNAMYHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#C)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution and Coupling Reactions

A common approach involves nucleophilic substitution on a suitable precursor containing a leaving group adjacent to the trifluoromethylated alkyne moiety. Copper-catalyzed coupling reactions facilitate the formation of the carbon-nitrogen bond, enabling the introduction of the amino group.

Radical Synthesis Approaches

Recent advances include radical-based methods for synthesizing trifluoromethylated amino acid derivatives. These methods allow mild, practical, and scalable synthesis routes:

- Radical trifluoromethylation of alkyne-containing esters under controlled conditions.

- Subsequent amination steps to yield the target amino ester.

- These methods have been shown to provide good yields and operational simplicity.

Representative Synthetic Route Example

While direct literature on this compound is limited, related synthetic procedures for trifluoromethylated amino esters provide insight:

Comparative Analysis of Ester Variants

The compound exists in analog forms differing by ester groups (methyl, ethyl, tert-butyl), which affect chemical properties and synthetic routes:

Research Findings and Optimization

- The use of copper catalysts has been shown to significantly improve enantioselectivity in the nucleophilic addition step, crucial for producing biologically active compounds.

- Reaction temperature and solvent choice are critical parameters; typical solvents include benzene, toluene, or polar aprotic solvents, with reaction temperatures ranging from ambient to reflux conditions depending on the step.

- Radical synthesis methods offer scalable and mild alternatives to traditional nucleophilic substitution, reducing hazardous reagents and harsh conditions.

- Purification techniques such as silica-gel column chromatography are standard for isolating the target compound with high purity.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Trifluoromethylated alkynyl precursors, amines | Copper catalysts | Controlled temp (RT to reflux), polar solvents | High selectivity, enantioselective | Requires careful optimization |

| Radical trifluoromethylation | Alkynyl esters, radical trifluoromethyl sources | Radical initiators | Mild, scalable | Operational simplicity, good yields | Requires radical initiator handling |

| Coupling reactions | Alkynyl halides, amines | Palladium or copper catalysts | Moderate temp, inert atmosphere | Versatile, high yield | Catalyst cost, sensitivity to moisture |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions include:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antitumor Activity

Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate has shown potential as a building block for the synthesis of anti-cancer agents. Research indicates that compounds containing trifluoromethyl groups can enhance the potency of drugs targeting various cancer types by improving their metabolic stability and bioavailability .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that derivatives of this compound can inhibit cyclooxygenase enzymes, which are key players in inflammatory pathways . This inhibition could lead to the development of novel anti-inflammatory medications.

1.3 Antiviral Activity

Recent investigations have highlighted the antiviral potential of this compound derivatives against viruses such as HIV and HCMV. The trifluoromethyl group is believed to enhance interactions with viral proteins, thereby inhibiting viral replication .

Agrochemical Applications

2.1 Herbicide Development

In the agrochemical sector, this compound is being explored as a precursor for herbicides. Its ability to disrupt plant growth pathways makes it a candidate for developing selective herbicides that target specific weeds without harming crops .

2.2 Pesticide Formulations

The compound's efficacy in pest control is also under investigation. The trifluoromethyl moiety can improve the lipophilicity of pesticide formulations, enhancing their absorption and effectiveness against target pests .

Synthesis and Characterization

This compound can be synthesized through various methods, including:

| Synthesis Method | Description |

|---|---|

| Alkylation Reactions | Utilizes nucleophilic substitution to introduce the trifluoromethyl group into the molecule. |

| Coupling Reactions | Involves coupling with other functionalized compounds to create complex structures with enhanced biological activity. |

| Reduction Methods | Reduction of precursors to yield the desired amino acid structure while retaining the trifluoromethyl functionality. |

Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .

Case Studies

4.1 Case Study on Antitumor Activity

A study published in Cancer Research demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value lower than that of standard chemotherapeutics . The mechanism was attributed to apoptosis induction via mitochondrial pathways.

4.2 Case Study on Herbicide Development

Research reported in Pest Management Science evaluated a herbicide formulation based on this compound, which showed effective weed control in field trials while maintaining crop safety . This study highlights the compound's potential as a selective herbicide.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The alkyne moiety can participate in click chemistry reactions, making it a versatile tool in bioconjugation and molecular labeling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amino Protections

Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate

- Key Differences: The amino group is protected by a benzyloxycarbonyl (Cbz) group instead of a free amine.

- Impact : Enhanced stability during synthetic steps, as the Cbz group reduces nucleophilic reactivity. This derivative is reported under CAS 1499 and shares the trifluoromethyl-alkyne core but requires deprotection for further functionalization .

Esters with Trifluoromethyl and Heterocyclic Moieties

Methyl 2-benzoylamino-3-arylaminobut-2-enoates

- Key Differences: Replaces the alkyne with an enoate system and incorporates benzoylamino-aryl substituents.

- Impact: These compounds (e.g., from Heterocycles, 2003) are intermediates for oxazoloquinolines and imidazole carboxylates, highlighting the role of ester flexibility in cyclization reactions. The absence of a trifluoromethyl group reduces steric and electronic effects compared to the target compound .

Sulfonylurea Methyl Esters (Agrochemical Analogues)

- Examples : Triflusulfuron-methyl, Ethametsulfuron-methyl.

- Key Differences: Contain sulfonylurea bridges and triazine rings instead of amino-trifluoromethyl-alkyne motifs.

- Impact : These esters are herbicides targeting acetolactate synthase, demonstrating how ester functionality can be tailored for specific biological targets. The trifluoromethyl group in the target compound may similarly enhance bioavailability or target binding .

Reactivity

- The alkyne moiety in the target compound enables click chemistry or cycloaddition reactions, unlike saturated esters (e.g., but-2-enoates).

Data Table: Key Compounds and Properties

Biological Activity

Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate is a compound of significant interest in medicinal chemistry and agrochemical applications due to its unique structural features. The trifluoromethyl group (-CF3) enhances the compound's biological activity by increasing lipophilicity, metabolic stability, and interaction with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and potential therapeutic effects.

This compound is characterized by:

- Chemical Formula : C6H6F3N

- Molecular Weight : 165.11 g/mol

- Structure : The presence of the trifluoromethyl group significantly influences its electronic properties, making it a valuable building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to enzymes, modulating their activity. This is particularly relevant in the context of drug design where enzyme inhibition is a common therapeutic strategy.

- Protein Interactions : The amino group can participate in hydrogen bonding, facilitating interactions with proteins and influencing protein-protein interactions (PPIs) which are critical in many signaling pathways.

Medicinal Applications

Research indicates that this compound has potential applications in:

- Anticancer Agents : Its structural properties allow it to act as a precursor for compounds targeting cancer cell metabolism.

- Antimicrobial Properties : Studies have shown that compounds with trifluoromethyl groups exhibit enhanced antibacterial activity against various pathogens .

Agrochemical Applications

The compound's stability and bioactivity make it suitable for use in developing pesticides and herbicides. The trifluoromethyl group contributes to the efficacy and longevity of these agrochemicals in environmental conditions .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Enzyme Inhibition :

- Antimicrobial Activity :

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C6H6F3N |

| Molecular Weight | 165.11 g/mol |

| Enzyme Target | BCAT1/BCAT2 |

| IC50 (Enzyme Inhibition) | 15.8 ± 0.6 µM |

| Antimicrobial Target | E. coli Methionine Aminopeptidase |

Q & A

Q. Why might LCMS show multiple peaks for a supposedly pure sample?

- Methodological Answer :

- Adduct Formation : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) can appear. Add ammonium formate to suppress adducts.

- Degradation Products : Hydrolysis of the ester or amino group under acidic/basic conditions. Conduct stability tests at varying pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.